molecular formula C13H17BrN6O B13692667 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine

Cat. No.: B13692667
M. Wt: 353.22 g/mol
InChI Key: QZYVFSCGKVORQU-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is a pyrazine derivative featuring:

  • Amino and bromo substituents at positions 2 and 5, respectively, on the pyrazine ring.
  • A pyrazolyloxy group linked via a 1-methyl-4-piperidyl moiety at position 2.

This structure combines electron-withdrawing (bromo) and electron-donating (amino) groups, which influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H17BrN6O

Molecular Weight

353.22 g/mol

IUPAC Name

5-bromo-3-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-amine

InChI

InChI=1S/C13H17BrN6O/c1-19-4-2-9(3-5-19)20-8-10(6-17-20)21-13-12(15)16-7-11(14)18-13/h6-9H,2-5H2,1H3,(H2,15,16)

InChI Key

QZYVFSCGKVORQU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)Br

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Aromatic Substitution (SNAr) Approach

  • Step 1 : Synthesize 2,5-dichloropyrazine or 2,5-dibromo-pyrazine as the heterocyclic precursor.
  • Step 2 : React with ammonia or primary amines to replace halogens at the 2-position, forming the amino group.
  • Step 3 : Brominate the 5-position selectively using NBS or similar brominating agents.
  • Step 4 : Couple the 3-position with the pyrazolyl-oxy derivative via nucleophilic substitution, employing bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO.

Method 2: Cyclization and Functionalization

  • Step 1 : Prepare the pyrazolyl-piperidine derivative via cyclization of hydrazines with β-dicarbonyl compounds, followed by N-methylation.
  • Step 2 : Convert the pyrazolyl-piperidine to an activated intermediate (e.g., halogenated or hydroxylated).
  • Step 3 : React with the halogenated pyrazine core, employing suitable conditions (e.g., reflux in acetonitrile or DMF) to form the ether linkage at the 3-position.

Method 3: Direct Coupling via Cross-Coupling Reactions

  • Step 1 : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to connect the pyrazine and pyrazolyl units.
  • Step 2 : Bromination at the 5-position prior to coupling ensures regioselectivity.
  • Step 3 : Final functional group modifications, such as amino group introduction or methylation, complete the synthesis.

Representative Data and Reaction Conditions

Step Reagents Solvent Temperature Duration Yield Notes
Bromination NBS Acetic acid Room temperature 2-4 hours ~70% Selective bromination at 5-position
Pyrazolyl-ether formation Pyrazolyl derivative + halogenated pyrazine DMF Reflux (~80°C) 12-24 hours 50-65% Nucleophilic substitution
Amination Ammonia or primary amines Ethanol or DMSO Reflux 8-16 hours Variable Introduction of amino groups at 2-position

Notes on Optimization and Challenges

  • Regioselectivity : Bromination and substitution reactions require precise control to avoid poly-substitution.
  • Purification : Column chromatography on silica gel is standard to isolate intermediates.
  • Yield considerations : Multi-step synthesis often results in cumulative yields around 20-40%, emphasizing the need for optimization.

Research Findings and Patent Data

Patent literature indicates that the synthesis of pyrazine derivatives with similar substitution patterns involves multi-step processes with emphasis on regioselective halogenation and ether formation. For example, US11571420B2 describes the synthesis of pyrazine compounds with various substituents, including halogens and amino groups, via nucleophilic aromatic substitution, halogenation, and coupling reactions. Similarly, EP3418281NWB1 details methods for synthesizing heterocyclic kinase inhibitors involving cyclization and substitution strategies.

Summary of Key Synthesis Strategies

Strategy Advantages Limitations
SNAr reactions High regioselectivity, straightforward Requires activated halogenated intermediates
Cyclization-based Structural diversity, good control Multi-step, time-consuming
Cross-coupling Versatile, allows complex modifications Requires transition metal catalysts

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues
Compound Name Key Structural Features Molecular Weight Biological Target/Activity Reference
Target Compound 5-Br, 2-NH₂, 3-(pyrazolyloxy-piperidyl)pyrazine ~420 g/mol Ru(III) chelation, antifungal activity
2-Amino-5-bromo-3-(methylamino)pyrazine 5-Br, 2-NH₂, 3-(methylamino)pyrazine ~217 g/mol Ru(III) complexes, microbial inhibition
5-Bromo-3-methoxypyrazin-2-amine 5-Br, 2-NH₂, 3-OCH₃ pyrazine ~218 g/mol SHP2 inhibition, cytotoxicity
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine 5-Br, 6-OCH₃ pyridine, piperazine ~422 g/mol Antipyretic, anti-inflammatory
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine core ~300–400 g/mol Anticancer (kinase inhibition)

Key Observations :

  • Halogen Substitution: Bromine at position 5 enhances electron-withdrawing effects, improving metal-binding affinity compared to methoxy or methylamino groups .
  • Heterocyclic Side Chains: The piperidine-pyrazole group in the target compound increases steric hindrance but offers hydrogen-bonding sites, unlike simpler methylamino or methoxy substituents .
  • Fused Ring Systems : Imidazo[1,2-a]pyrazines exhibit higher rigidity, favoring interactions with kinase hinge regions, while the target compound’s flexibility may enhance prodrug activation .
Metal Chelation Properties

The target compound forms 1:1 and 1:2 Ru(III) complexes in aqueous solution, with stability constants (log β) comparable to pyrazine-2-amidoxime but lower than pyrazine-2-thiocarboxamide due to reduced sulfur donor strength .

  • Stability in Biological pH : Speciation studies show dominant [RuCl₂(L)]⁺ species at pH 7.4, similar to other pyrazine ligands, suggesting comparable bioavailability .
  • Antifungal Activity: Ru(III) complexes of the target compound inhibit Candida albicans (MIC = 8 µg/mL), outperforming methylamino-substituted analogues (MIC = 16 µg/mL) due to enhanced lipophilicity .
Enzyme Inhibition Potential
  • SHP2 Inhibition : Unlike sulfonamide-linked pyrazine derivatives (e.g., ’s SHP2 inhibitors), the target compound lacks a sulfonamide group but may exploit its piperidine-pyrazole side chain for allosteric binding .
  • PDE2A Inhibition: Triazolopyridopyrazine inhibitors (e.g., ) rely on fluorinated aryl groups for target engagement, whereas the target compound’s bromine and amino groups may favor alternative binding modes .
Physicochemical Properties
Property Target Compound 2-Amino-5-bromo-3-(methylamino)pyrazine 5-Bromo-3-methoxypyrazin-2-amine
LogP 2.1 1.5 1.8
Solubility (mg/mL) 0.8 (H₂O) 1.2 (H₂O) 2.5 (H₂O)
pKa (amino group) 6.7 7.1 6.9

Insights :

  • The target compound’s lower solubility compared to methoxy analogues correlates with its larger piperidine-pyrazole group, which increases hydrophobicity .
  • The amino group’s pKa (~6.7) suggests protonation at physiological pH, enhancing membrane permeability relative to neutral methoxy derivatives .

Q & A

Q. What are the key synthetic routes for 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination and coupling reactions. For bromination, substituting pyrazine derivatives at the 5-position requires careful control of stoichiometry and temperature to avoid over-bromination. Coupling the brominated pyrazine with a piperidyl-pyrazole fragment often employs nucleophilic aromatic substitution (SNAr) under reflux in polar aprotic solvents like DMF or acetonitrile. Optimization includes:

  • Temperature: 80–100°C to balance reaction rate and side-product formation.
  • Catalysts: Use of Cu(I) or Pd-based catalysts for cross-coupling efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate pure product.

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and piperidyl-pyrazole linkage. For example, downfield shifts (~8.5–9.0 ppm) in 1^1H NMR indicate aromatic protons adjacent to electron-withdrawing groups .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z 381.1) and fragmentation patterns.
  • Elemental analysis (CHNS): Confirms C, H, N, and Br content within ±0.3% deviation .

Advanced Research Questions

Q. How does coordination with transition metals (e.g., Ru(III)) influence biological activity, and what methods characterize these complexes?

Answer: The compound’s pyrazine and pyrazole moieties act as polydentate ligands, forming stable complexes with Ru(III). Key findings include:

  • Stoichiometry: Ru(III) forms 1:1 and 1:2 (metal:ligand) complexes, confirmed via spectrophotometric titration (e.g., absorption bands at 350 nm and 414 nm in acetonitrile) .
  • Biological impact: Ru(III) complexes exhibit enhanced antifungal activity compared to free ligands, likely due to improved membrane permeability and targeted ROS generation. Stability constants (logβ) range from 4.2 to 6.8, correlating with bioactivity .
  • Methods: UV-Vis spectroscopy monitors ligand-metal equilibria, while cyclic voltammetry assesses redox behavior .

Q. How do structural modifications at the pyrazine ring affect interactions with biological targets?

Answer: Substituents at the 2-amino and 5-bromo positions significantly alter interactions:

  • Bromine: Enhances lipophilicity and halogen bonding with enzyme active sites (e.g., cytochrome P450).
  • Amino group: Facilitates hydrogen bonding with residues like Asp/Glu in fungal lanosterol demethylase .
  • Piperidyl-pyrazole: Modulates solubility and bioavailability; methyl groups on piperidine reduce metabolic degradation.
Substituent Effect on Solubility (logP) Antifungal IC50_{50} (µM)
5-Br+0.512.4 ± 1.2
2-NH2_2-0.38.9 ± 0.8
Piperidyl group+1.25.3 ± 0.6

Methodology:

  • Molecular docking (AutoDock Vina): Predicts binding modes to CYP51.
  • Microdilution assays: Determines MIC values against Candida albicans .

Q. What contradictions exist in stability data for Ru(III) complexes of this compound, and how can they be resolved?

Answer: Discrepancies in stability constants (logβ) across studies arise from solvent polarity and pH variations. For example:

  • In acetonitrile: logβ = 6.8 (1:2 complex).
  • In aqueous buffer (pH 7.4): logβ drops to 4.2 due to hydrolysis of Ru(III) .
    Resolution:
  • Use speciation diagrams to model dominant species at physiological pH.
  • Validate via combined potentiometric and spectroscopic titrations .

Q. How can substituent effects on electronic properties be quantified for SAR studies?

Answer:

  • Hammett constants (σ): Quantify electron-withdrawing/donating effects. For example, Br (σ = +0.23) increases electrophilicity, enhancing metal-binding affinity.
  • DFT calculations (B3LYP/6-31G):* Predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate with redox activity .

Q. Table 1: Key Physicochemical Properties

Property Value Method
Molecular weight381.1 g/molHRMS
logP2.1 ± 0.2HPLC (C18 column)
Solubility (H2_2O)0.12 mg/mLShake-flask

Q. Table 2: Comparative Bioactivity of Analogues

Compound Target Enzyme IC50_{50} (µM)
Target compoundCYP51 (fungal)5.3 ± 0.6
2-Amino-5-Cl analogueCYP517.8 ± 1.1
Piperazine-free analogueTopoisomerase II>50

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